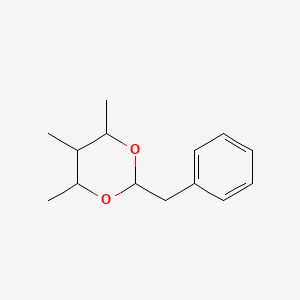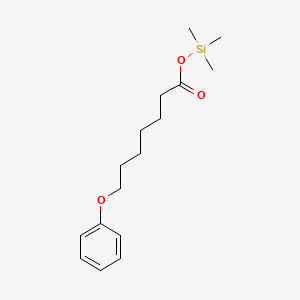
Trimethylsilyl 7-phenoxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 7-phenoxyheptanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a phenoxyheptanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 7-phenoxyheptanoate typically involves the reaction of 7-phenoxyheptanoic acid with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an anhydrous solvent like dichloromethane or tetrahydrofuran to ensure complete silylation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 7-phenoxyheptanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 7-phenoxyheptanoate has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of trimethylsilyl 7-phenoxyheptanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the phenoxyheptanoate moiety can interact with biological targets, potentially altering their activity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A common silylating agent used in organic synthesis.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in various chemical reactions.
Uniqueness
Trimethylsilyl 7-phenoxyheptanoate is unique due to its combination of a trimethylsilyl group and a phenoxyheptanoate moiety. This combination imparts specific reactivity and stability characteristics that are not found in other trimethylsilyl compounds. The presence of the phenoxy group also allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
21273-13-2 |
|---|---|
Molekularformel |
C16H26O3Si |
Molekulargewicht |
294.46 g/mol |
IUPAC-Name |
trimethylsilyl 7-phenoxyheptanoate |
InChI |
InChI=1S/C16H26O3Si/c1-20(2,3)19-16(17)13-9-4-5-10-14-18-15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3 |
InChI-Schlüssel |
BUQIAXHUOZTJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCCCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


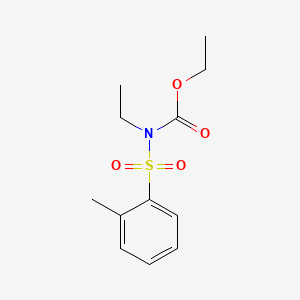

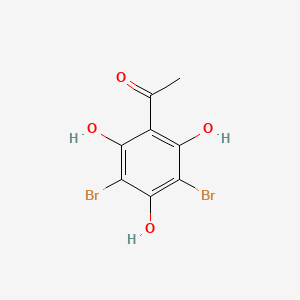
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
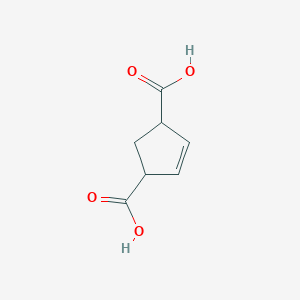
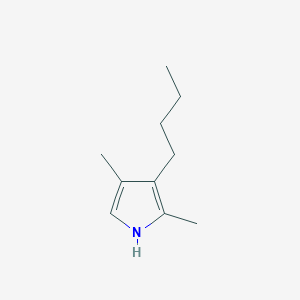



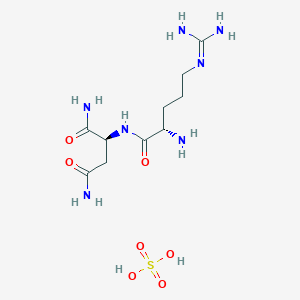
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)

